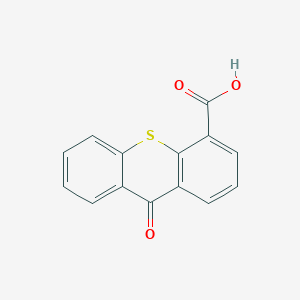

9-Oxo-9H-thioxanthene-4-carboxylic acid

Description

Historical Perspectives and Evolution of Thioxanthene (B1196266) Chemistry

The exploration of thioxanthene chemistry began in the late 19th and early 20th centuries, closely following the discovery of related heterocyclic systems. Initially, research was driven by the desire to understand the fundamental properties and reactions of these novel sulfur-containing compounds. A significant surge in interest occurred in the mid-20th century with the discovery of the pharmacological activities of thioxanthene derivatives. scbt.comchemscene.com The first thioxanthene to be marketed as a neuroleptic was chlorprothixene (B1288) in 1959. scbt.com This discovery opened the door to extensive synthetic efforts to create a wide array of derivatives with potential therapeutic applications, particularly as antipsychotic agents. scbt.comsigmaaldrich.com These early investigations laid the groundwork for the more nuanced and diverse research trajectories seen today, which have expanded beyond medicine into materials science and photochemistry.

Structural Features and Chemical Properties of 9-Oxo-9H-thioxanthene-4-carboxylic acid Relevant to Research

This compound, also known as 9-oxothioxanthene-4-carboxylic acid, is characterized by the thioxanthone core with a carboxylic acid group attached at the 4-position. google.com The presence of the electron-withdrawing ketone group at position 9 and the carboxylic acid group profoundly influences the molecule's electronic and chemical properties. The carboxylic acid moiety, in particular, provides a reactive handle for further chemical modifications, such as esterification or amidation, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Below is a table summarizing some of the key chemical and physical properties of this compound. google.com

| Property | Value |

| Molecular Formula | C₁₄H₈O₃S |

| Molecular Weight | 256.28 g/mol |

| IUPAC Name | 9-oxothioxanthene-4-carboxylic acid |

| CAS Number | 51762-56-2 |

| Physical State | Solid/Powder |

| Melting Point | 302-304 °C |

This data is compiled from public chemical databases.

Overview of Key Academic Research Trajectories for the Compound and its Derivatives

The research surrounding this compound and its derivatives is primarily concentrated in two main areas: photochemistry and medicinal chemistry.

In the realm of photochemistry , thioxanthone derivatives are widely investigated as photoinitiators for polymerization reactions. rsc.orgresearchgate.net These compounds can absorb UV or visible light and generate reactive species that initiate the polymerization of monomers. rsc.org Specifically, esters derived from this compound have been patented as photoinitiators with advantageous properties such as low volatility and low extractability. researchgate.net These characteristics are particularly crucial for applications in food packaging inks and other sensitive materials where migration of chemical components is a concern. researchgate.net The carboxylic acid group allows for the attachment of various substituents to fine-tune the photophysical properties, such as the absorption wavelength and initiation efficiency. nih.gov

In medicinal chemistry , while the broader class of thioxanthenes is well-known for its antipsychotic effects, research on specific carboxylic acid derivatives like the one in focus explores other potential therapeutic applications. chemscene.comsigmaaldrich.com The thioxanthene scaffold itself has been shown to possess a range of biological activities, including antimicrobial and anticancer properties. chemicalbook.com The carboxylic acid functionality on the this compound molecule provides a key site for creating derivatives with potentially enhanced or novel biological activities. For instance, it can be converted into amides or esters to modulate the compound's solubility, cell permeability, and interaction with biological targets. While direct studies on the therapeutic potential of this compound are not as widespread as for other thioxanthenes, its role as a synthetic intermediate for creating new bioactive molecules is of significant interest to researchers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-oxothioxanthene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3S/c15-12-8-4-1-2-7-11(8)18-13-9(12)5-3-6-10(13)14(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPIPHJWVKNZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330400 | |

| Record name | 9-Oxo-9H-thioxanthene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-56-2 | |

| Record name | 9-Oxo-9H-thioxanthene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-oxo-10H-dibenzo[b,e]thiopyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 9 Oxo 9h Thioxanthene 4 Carboxylic Acid

Retrosynthetic Analysis of the 9-Oxo-9H-thioxanthene-4-carboxylic acid Core

A retrosynthetic analysis of the this compound core reveals several logical bond disconnections that inform the primary synthetic strategies. The most common approach involves a disconnection of the carbon-sulfur bond and the carbonyl carbon-aryl bond, which points towards a convergent synthesis from two substituted benzene (B151609) precursors.

Typically, the key retrosynthetic step is an intramolecular Friedel-Crafts acylation. This breaks the bond between the carbonyl carbon (C9) and the aromatic ring, leading to a diaryl sulfide (B99878) intermediate. This intermediate contains a carboxylic acid or a precursor group (like an ester or nitrile) ortho to the thioether linkage.

A further disconnection of the diaryl sulfide C-S bond leads to two simpler starting materials: a substituted thiosalicylate derivative and a substituted aromatic ring. The specific substitution pattern on each precursor is crucial for yielding the desired 4-carboxylic acid isomer. For instance, the synthesis can be envisioned starting from thiosalicylic acid and a suitably activated benzene derivative, or from a substituted phthalic anhydride (B1165640) and a thiophenol. researchgate.net

Classical Synthetic Approaches for Thioxanthene (B1196266) Carboxylic Acids

Traditional methods for synthesizing the thioxanthone framework have been well-established, relying on robust and powerful, albeit sometimes harsh, reaction conditions.

The cornerstone of classical thioxanthone synthesis is the intramolecular cyclization of a diaryl sulfide precursor. A prominent method is the acid-catalyzed intramolecular acylation, a variant of the Friedel-Crafts reaction.

In a typical procedure, a 2-(arylthio)benzoic acid derivative is treated with a strong dehydrating acid. Chlorosulfonic acid is frequently used for this purpose, promoting the cyclization of intermediates like 3-(p-tolylthio)benzene-1,2-dicarboxylic acid to form the corresponding thioxanthone. googleapis.com The reaction proceeds by protonation of the carboxylic acid, followed by electrophilic attack of the resulting acylium ion onto the adjacent electron-rich aromatic ring, closing the central heterocyclic ring and forming the ketone at the 9-position. These cyclizations can be conducted at temperatures ranging from -10 °C to 50 °C. googleapis.com

Another classical route involves the reaction between a substituted phthalic anhydride, such as 3-nitrophthalic anhydride, and a thiophenol derivative. This is followed by an intramolecular acylation to yield the 3-nitro-9-oxo-9H-thioxanthene-1-carboxylic acid. researchgate.net This method strategically builds the ring system with functional handles that can be further manipulated.

The carboxylic acid group is typically introduced by using starting materials that already contain this functionality or a group that can be easily converted to it.

One common strategy is to start with a phthalic acid derivative, ensuring the carboxylic acid group is present from the outset. For example, the synthesis of 7-methyl-9-oxo-9H-thioxanthene-1-carboxylic acid begins with dimethyl-3-nitrophthalate, which is later hydrolyzed to the dicarboxylic acid before cyclization. googleapis.com This "carry-through" approach is efficient as it avoids late-stage oxidation or carboxylation steps.

Alternatively, functional group transformations provide another avenue. For instance, 9-oxo-9H-thioxanthene-3,4-dicarboximides, synthesized from nitro- or chlorophthalimides and thiosalicylic acid, can be hydrolyzed to the corresponding dicarboxylic acid derivatives, including the anhydride and esters. researchgate.net While this specific example yields a dicarboxylic acid, the principle of converting a stable precursor like an imide or nitrile into a carboxylic acid is a widely applicable strategy in organic synthesis.

In many classical syntheses, the 9-oxo group (ketone) is not formed by oxidation but is an inherent outcome of the cyclization reaction, as seen in the Friedel-Crafts acylation which directly produces the thioxanthone structure. googleapis.com

However, an alternative pathway exists where a pre-formed 9H-thioxanthene ring system is oxidized at the benzylic C-9 position. While traditional methods might use stoichiometric and often harsh oxidizing agents, modern photocatalytic methods offer a greener alternative. For example, 9H-thioxanthenes can be oxidized to thioxanthones using molecular oxygen as the ultimate oxidant, promoted by visible light and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. nih.gov This approach is notable for its high yields and environmentally benign conditions, avoiding the use of metal catalysts or chemical oxidants. nih.gov

Modern and Green Chemistry Synthetic Methodologies

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These principles have been applied to the synthesis of thioxanthones, offering alternatives to classical routes.

A significant development is the use of visible-light photoredox catalysis for the synthesis of thioxanthone derivatives. acs.orgacs.org This modern strategy provides a transition-metal-free pathway that overcomes many drawbacks of traditional methods. organic-chemistry.org The reaction mechanism involves a visible-light-promoted intramolecular cyclization that proceeds through a sequence of hydrogen atom transfer (HAT), C-C bond formation, and oxidative dehydrogenation, exhibiting high regioselectivity. acs.orgresearchgate.net

In an optimized procedure, the reaction employs a photosensitizer like phenanthraquinone (PQ) as the catalyst and an oxidant such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in a solvent like acetonitrile (B52724). organic-chemistry.org This system has proven effective, achieving good yields and demonstrating scalability to the gram level, highlighting its potential for commercial application. acs.orgorganic-chemistry.org This catalytic cycle offers a mild and efficient route to the thioxanthone core, representing a significant step forward in green synthetic chemistry. organic-chemistry.org

Interactive Data Table: Synthetic Methodologies

Below is a summary of the discussed synthetic strategies for forming the thioxanthone core.

| Methodology | Key Reagents/Catalysts | Reaction Type | Key Features | Reference |

| Classical Acid-Catalyzed Cyclization | Chlorosulfonic Acid | Intramolecular Friedel-Crafts Acylation | Forms 9-oxo moiety directly; requires strong acid. | googleapis.com |

| Classical Phthalic Anhydride Route | Substituted Phthalic Anhydride, Thiophenol | Nucleophilic Substitution & Acylation | Builds a functionalized thioxanthone core. | researchgate.net |

| Photocatalytic Oxidation | Riboflavin Tetraacetate, Visible Light, O₂ | Benzylic Oxidation | Green, metal-free oxidation of 9H-thioxanthene. | nih.gov |

| Visible-Light Photoredox Catalysis | Phenanthraquinone (PQ), (NH₄)₂S₂O₈ | Intramolecular Cyclization (HAT) | Transition-metal-free, mild conditions, high selectivity. | acs.orgorganic-chemistry.org |

Photochemical Synthesis Routes (e.g., Light-Induced Reactions)

While thioxanthone derivatives are well-known for their photochemical reactivity, particularly as photoinitiators in polymerization processes, specific literature detailing a direct photochemical synthesis of this compound is not prevalent. researchgate.netsigmaaldrich.com The thioxanthone core's ability to absorb UV and visible light is a key feature in applications like photopolymerization and the development of photocaged bases. researchgate.netsigmaaldrich.com For instance, thioxanthone-based compounds are utilized as metal-free photoredox catalysts, and their photochemical mechanisms in the presence of amines and other reagents have been studied. sigmaaldrich.com Chiral thioxanthones have even been employed as organocatalysts in light-induced cycloaddition reactions. sigmaaldrich.com

However, these applications typically involve the use of pre-synthesized thioxanthone derivatives rather than the formation of the thioxanthone ring system itself through photochemical means. The primary synthetic pathways to the 9-oxo-9H-thioxanthene core remain grounded in classical thermal reactions.

One-Pot and Multicomponent Reactions for Enhanced Efficiency

To enhance synthetic efficiency, one-pot and multicomponent reactions are highly desirable. A one-pot synthesis streamlines a multi-step reaction sequence by performing subsequent steps in the same reaction flask, which avoids the lengthy processes of separating and purifying intermediate compounds, thus saving time and resources.

While a specific one-pot synthesis for this compound is not extensively documented, the classical two-step synthesis provides a basis from which such a procedure could be developed. The traditional route involves the initial formation of a diaryl sulfide intermediate, 2-(phenylthio)benzoic acid, via an Ullmann condensation, followed by an acid-catalyzed intramolecular cyclization. researchgate.net Conceptually, if the conditions for both the initial condensation and the subsequent cyclization were compatible, a one-pot procedure could be envisioned.

In a broader context, one-pot syntheses for related sulfur-containing heterocycles have been developed. For example, functionalized 4-oxo-2-thioxo-1,3-thiazinanes can be synthesized via a three-component reaction, highlighting the utility of multicomponent strategies in heterocyclic chemistry.

Optimization of Reaction Conditions and Yields in Laboratory Scale

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. The established synthesis of this compound involves two key stages, each with parameters that can be optimized.

The second stage is the intramolecular Friedel-Crafts-type cyclization of the intermediate diaryl sulfide in the presence of a strong acid, typically concentrated sulfuric acid. researchgate.net Key parameters for optimization in this step include the reaction temperature and duration. For the synthesis of this compound, heating at 100°C for 2.5-3 hours in concentrated sulfuric acid has been reported to give a yield of 79%. researchgate.net Variations in temperature could affect the rate of cyclization versus potential side reactions like sulfonation.

| Reaction Stage | Parameter for Optimization | Reported Conditions | Potential Impact of Optimization |

| Ullmann Condensation | Solvent, Temperature, Catalyst | K₂CO₃, DMF, 60°C, 4h researchgate.net | Improved yield, reduced reaction time, milder conditions. |

| Intramolecular Cyclization | Temperature, Reaction Time | conc. H₂SO₄, 100°C, 2.5-3h researchgate.net | Increased yield, minimized side-product formation. |

Purification and Isolation Techniques for Research Grade Material

Obtaining this compound in high purity is essential for its use in research and as a building block in further chemical synthesis. The primary methods for purification are chromatography and recrystallization.

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is a standard technique for purifying organic compounds. For carboxylic acids, the choice of eluent system is critical to achieving good separation without causing excessive band tailing. Often, a small amount of an acidic modifier, such as acetic acid or formic acid, is added to the mobile phase to suppress the ionization of the carboxylic acid group and reduce its interaction with the stationary phase (typically silica (B1680970) gel).

For compounds with similar polarity, gradient elution is often employed, where the polarity of the solvent system is gradually increased. A common starting point for the purification of carboxylic acids by column chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). wiley-vch.de The ratio is adjusted based on the polarity of the target compound and its impurities, as monitored by thin-layer chromatography (TLC).

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For the precipitation of this compound from the sulfuric acid cyclization step, the reaction mixture is typically poured onto ice. google.com This both quenches the reaction and causes the product to precipitate out of the aqueous solution, after which it can be collected by filtration.

For further purification, recrystallization from a suitable organic solvent is performed. The choice of solvent is critical. For a related compound, 3-chlorothioxanthen-9-one-10,10-dioxide sulfone, recrystallization from a mixture of ethyl acetate and hexanes has been reported to be effective. google.com For carboxylic acids in general, polar solvents like ethanol, methanol (B129727), or water, or mixtures thereof, are often good candidates for recrystallization. researchgate.net

| Purification Technique | Methodology | Key Considerations |

| Column Chromatography | Elution from a silica gel column with a solvent gradient. | Use of an acidic modifier (e.g., acetic acid) in the eluent (e.g., ethyl acetate/hexanes) to prevent streaking. wiley-vch.de |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Selection of an appropriate solvent or solvent pair (e.g., ethyl acetate/hexanes, or alcohols). google.com |

| Precipitation | Pouring the reaction mixture into a non-solvent (e.g., ice water) to induce rapid solidification. google.com | Effective for initial isolation from the reaction medium. |

Advanced Structural Elucidation and Spectroscopic Characterization

Detailed NMR Spectroscopic Analysis (e.g., 1H, 13C, 2D NMR for complete assignment and conformational analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 9-Oxo-9H-thioxanthene-4-carboxylic acid in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton and the seven aromatic protons. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm, a characteristic feature for carboxylic acids. libretexts.org The seven aromatic protons on the thioxanthene (B1196266) core will resonate in the aromatic region (typically 7.0-9.0 ppm), with their precise chemical shifts and coupling patterns determined by their electronic environment and proximity to the electron-withdrawing ketone and carboxylic acid groups. Protons adjacent to the sulfur atom and carbonyl group will experience different shielding effects, leading to a complex but interpretable set of doublets, triplets, and multiplets. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework. Two distinct carbonyl carbon signals are expected: one for the carboxylic acid (~165-180 ppm) and another for the ketone at position 9 (~180-185 ppm). rsc.orglibretexts.org The spectrum will also display multiple signals in the aromatic region (typically 110-150 ppm) corresponding to the twelve carbons of the fused ring system. The specific chemical shifts help in confirming the substitution pattern on the aromatic rings. rsc.orgresearchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete and unambiguous assignment of all proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent aromatic protons, allowing for the assignment of protons within each benzene (B151609) ring. HSQC would then correlate each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. These advanced techniques are essential for resolving the complex spin systems present in the aromatic regions of the molecule. purdue.edu

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. libretexts.org |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | Complex multiplets, doublets, and triplets. |

| ¹³C | Ketone (C=O) | ~180 - 185 | Less shielded than the carboxylic carbonyl. rsc.org |

| ¹³C | Carboxylic Acid (C=O) | ~165 - 180 | Typical range for carboxylic acid carbonyls. libretexts.org |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | Multiple signals for substituted and unsubstituted carbons. |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The most dominant intermolecular interaction in the crystal lattice of this compound is expected to be the strong hydrogen bonding between the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring motif. mdpi.comacs.org This strong and directional interaction is a primary driver in the formation of the crystal lattice.

The existence of strong, directional hydrogen bonds combined with weaker, less directional π-π stacking interactions makes polymorphism a distinct possibility for this compound. researchgate.net Different packing arrangements of the hydrogen-bonded dimers could lead to multiple crystalline forms (polymorphs), each with unique physical properties such as melting point and solubility. Co-crystallization with other molecules, particularly those capable of forming hydrogen bonds, could also lead to novel solid-state structures. For instance, co-crystallization with alcohols could disrupt the typical acid-acid dimer and form an alcohol-acid-alcohol hydrogen-bonded chain. rsc.org No specific studies on polymorphism or co-crystallization of this compound were identified in the reviewed research.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula, and offers insight into the molecule's fragmentation pathways under ionization. The calculated monoisotopic mass of this compound (C₁₄H₈O₃S) is 256.01941529 Da. nih.gov

In mass spectrometry, aromatic carboxylic acids exhibit characteristic fragmentation patterns. youtube.comlibretexts.org The molecular ion peak (M⁺˙) is typically prominent due to the stability of the aromatic system. whitman.edu Key fragmentation pathways are expected to include:

Loss of a hydroxyl radical (•OH): A significant peak at [M-17]⁺ would result from the cleavage of the C-OH bond. libretexts.org

Loss of a carboxyl group (•COOH): A peak at [M-45]⁺ is also common, corresponding to the loss of the entire carboxylic acid function. libretexts.orgwhitman.edu

Decarboxylation: The loss of a neutral CO₂ molecule to give a peak at [M-44]⁺ is another possible pathway.

Loss of CO: Subsequent fragmentation of the thioxanthene core, such as the loss of a carbon monoxide molecule from the ketone group, could also occur, leading to further fragment ions. whitman.edu

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis (beyond basic identification)

Vibrational spectroscopy provides a detailed fingerprint of the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of the carboxylic acid dimer. nih.gov

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of the O-H stretching vibration within a strongly hydrogen-bonded carboxylic acid dimer. libretexts.org This broadness is due to the dynamic nature of the hydrogen bonds and coupling with other low-frequency modes. spectroscopyonline.com

C=O Stretch: Two carbonyl stretching vibrations will be present. The ketone C=O stretch is expected around 1640-1680 cm⁻¹. The carboxylic acid C=O stretch typically appears around 1700-1730 cm⁻¹, but its position is lowered due to its involvement in the hydrogen-bonded dimer. spectroscopyonline.com

C-O Stretch and O-H Bend: A strong C-O stretching vibration coupled with O-H in-plane bending is expected between 1210 and 1320 cm⁻¹. A characteristic broad O-H out-of-plane bending (wag) is also often observed around 900-960 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing information on less polar, more polarizable bonds. ksu.edu.saedinst.com It would be particularly useful for analyzing the vibrations of the homo-nuclear bonds within the aromatic rings and the C-S-C bonds of the central thioxanthene ring, which are often weak or silent in the IR spectrum. mt.com The symmetric vibrations of the aromatic backbone would yield strong Raman signals, helping to confirm the integrity of the fused ring structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Very broad and strong, characteristic of carboxylic acid dimers. libretexts.org |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 | Sharp, medium intensity peaks. |

| C=O Stretch (Carboxylic Acid) | IR | ~1700 - 1730 | Strong; position influenced by H-bonding and conjugation. |

| C=O Stretch (Ketone) | IR | ~1640 - 1680 | Strong; position influenced by conjugation. |

| C=C Stretch (Aromatic) | IR, Raman | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O Stretch / O-H Bend | IR | 1210 - 1320 | Strong, coupled vibrations. |

| O-H Bend (out-of-plane) | IR | 900 - 960 | Broad, medium intensity peak. |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Investigation

The thioxanthene core is a well-known chromophore, and its derivatives are often studied for their use as photosensitizers in applications like photopolymerization. mdpi.comrsc.org

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within the conjugated π-system of the thioxanthene ketone. These compounds typically exhibit strong absorption bands in the near-UV region (350-400 nm) and extending into the visible (blue) region of the spectrum. rsc.orgresearchgate.netnih.gov These absorptions correspond to π→π* and n→π* electronic transitions. The exact position of the absorption maxima (λ_max) and the molar extinction coefficients (ε) are influenced by substituents on the aromatic rings. mdpi.comacs.org The carboxylic acid group may cause slight shifts in the absorption bands compared to the parent thioxanthone molecule.

Emission Spectroscopy (Fluorescence and Phosphorescence): Following absorption of light, the molecule can relax by emitting a photon via fluorescence (from the singlet excited state) or phosphorescence (from the triplet excited state). Thioxanthone and its derivatives are known for their high triplet energies and efficient intersystem crossing from the excited singlet state to the excited triplet state. rsc.orgresearchgate.net This property is key to their function as photosensitizers. While fluorescence may be observed, the high efficiency of intersystem crossing often means that phosphorescence is a more significant deactivation pathway. The fluorescence quantum yield for a related thioxanthone derivative was found to be relatively low (0.013). nih.gov The ability to populate the triplet state efficiently allows the molecule to sensitize other chemical reactions through energy transfer or electron transfer processes. rsc.orgresearchgate.net

Solvent Effects on Spectroscopic Properties

The interaction between a solute molecule and the surrounding solvent molecules can lead to significant changes in the electronic absorption and emission spectra, a phenomenon known as solvatochromism. These shifts arise from the differential solvation of the ground and excited states of the molecule. For thioxanthone-based systems, the solvent polarity plays a crucial role in determining the energy levels of the nπ* and ππ* excited states.

Generally, in nonpolar solvents, the lowest excited singlet state (S₁) of thioxanthone has nπ* character. As solvent polarity increases, the nπ* transition undergoes a hypsochromic (blue) shift because the non-bonding electrons on the carbonyl oxygen are stabilized in the ground state by dipole-dipole interactions or hydrogen bonding with protic solvents. Conversely, the ππ* transition typically experiences a bathochromic (red) shift with increasing solvent polarity, as the more polar ππ* excited state is better stabilized by the polar solvent than the ground state.

A systematic study would involve recording the UV-Vis absorption and fluorescence spectra in a range of solvents with different polarities, such as cyclohexane (B81311) (nonpolar), dioxane (nonpolar), acetonitrile (B52724) (polar aprotic), and methanol (B129727) (polar protic). The resulting data would allow for the construction of a Lippert-Mataga plot to quantify the change in the dipole moment upon excitation, providing insight into the electronic nature of the excited state. Unfortunately, specific tabular data from such an investigation on This compound is not present in the public domain.

Quantum Yield Determinations for Photoreactivity

The quantum yield of triplet formation (Φ_ISC) for the parent thioxanthone is known to be high, indicating an efficient population of the reactive triplet state. The substitution on the thioxanthone ring can, however, alter this efficiency. For instance, electron-donating groups can sometimes increase the fluorescence quantum yield (Φ_f), which would compete with intersystem crossing and potentially lower the photoreactivity.

Determining the quantum yield of photoreactivity for This compound would involve experiments such as laser flash photolysis to measure the triplet state lifetime and quantum yield of its formation. Further experiments would be required to quantify the efficiency of its reaction with specific substrates or co-initiators. A recent study on a novel thioxanthone derivative containing a carboxylic acid group mentioned the performance of photophysical and photopolymerization studies, but did not provide specific quantum yield data for the title compound.

Based on the general behavior of thioxanthones, it is anticipated that This compound would be photoreactive, with its efficiency being dependent on the specific reaction conditions and the nature of any co-reactants. However, without specific experimental data, a quantitative assessment remains speculative.

Reactivity and Mechanistic Investigations of 9 Oxo 9h Thioxanthene 4 Carboxylic Acid

Transformations Involving the Carboxylic Acid Group

The carboxylic acid moiety at the 4-position is a prime site for derivatization, enabling the synthesis of a wide array of esters and amides. It can also, under specific conditions, undergo decarboxylation.

Esterification and Amidation Reactions for Derivative Synthesis

The most common route to producing ester and amide derivatives of 9-Oxo-9H-thioxanthene-4-carboxylic acid involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by heating the acid with a chlorinating agent like thionyl chloride (SOCl₂), sometimes in an inert solvent such as toluene. google.com The resulting thioxanthone-4-carbonyl chloride is then reacted with a desired alcohol or amine to yield the corresponding ester or amide.

This straightforward methodology allows for the incorporation of diverse functional groups, which can tailor the molecule's physical and chemical properties, such as solubility and photo-initiating activity. For instance, reaction with polytetrahydrofuran has been used to create polymeric esters. google.com While specific examples for the 4-carboxylic acid isomer are detailed in patent literature, the general method is broadly applicable to other isomers, such as the synthesis of N,N-diisobutyl-7-methyl-9-oxo-9H-thioxanthene-1-carboxamide from its corresponding acyl chloride.

Table 1: Examples of Esterification and Amidation Products

| Starting Material | Reagent(s) | Product Type | Example Product Name |

|---|

Decarboxylation and Reduction Pathways

The removal of the carboxylic acid group, known as decarboxylation, can be achieved through photochemical methods. Research on related thioxanthone acetic acids has shown that irradiation can induce decarboxylation, releasing carbon dioxide and generating a new chemical species. rsc.org This photo-induced pathway is efficient and can be used to generate active basic species from precursor salts. rsc.org Another potential, though not specifically demonstrated for this compound, is the Barton decarboxylation, a radical-based method that converts a carboxylic acid to a thiohydroxamate ester, which is then treated with a radical initiator and hydrogen donor to yield the decarboxylated alkane. wikipedia.org

The reduction of the carboxylic acid group on the thioxanthene (B1196266) ring is not extensively documented in the literature. Generally, such transformations require strong reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid to a primary alcohol. However, specific applications of this to this compound are not readily found in published research.

Reactivity of the Thioxanthene Core and its Derivatives

The tricyclic thioxanthene ring system is an aromatic structure that can undergo substitution, oxidation, and reduction reactions, modifying the core structure and its properties.

Nucleophilic Aromatic Substitution Reactions on Substituted Thioxanthenes

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by strong electron-withdrawing groups on the aromatic ring. rsc.org These reactions are uncommon on unsubstituted benzene (B151609) rings but can occur if a suitable leaving group is present and the ring is "activated" by groups such as nitro (NO₂) or carbonyl groups positioned ortho or para to the leaving group. rsc.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. rsc.org

While SNAr on this compound itself is not described, studies on derivatives show this is a viable pathway for modification. For example, 3-nitro-9-oxo-9H-thioxanthene-l-carboxylic acids readily undergo substitution where the nitro group is replaced by various O- and S-nucleophiles, as well as halide and azide (B81097) ions. This demonstrates the powerful activating effect of the nitro group on the thioxanthene core.

Oxidation and Reduction Chemistry of the Thioxanthene Ring System

The thioxanthene ring system possesses two primary sites for redox chemistry: the sulfur atom and the ketone carbonyl group.

The sulfur atom, being a sulfide (B99878) (thioether), can be readily oxidized. The oxidation typically proceeds in a stepwise manner. A mild and selective oxidation, for example using one equivalent of an oxidant like hydrogen peroxide (H₂O₂), can convert the sulfide to a sulfoxide (B87167). nih.govacsgcipr.org The use of stronger oxidizing conditions or an excess of the oxidant will further oxidize the sulfoxide to a sulfone. rsc.orgresearchgate.net This stepwise oxidation allows for the controlled synthesis of either the thioxanthene-S-oxide or the thioxanthene-S,S-dioxide derivatives. acsgcipr.org

The ketone group at the 9-position is also susceptible to reduction. Studies on various thioxanthen-9-ones have shown they can be reduced to the corresponding secondary alcohol, thioxanthen-9-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). tandfonline.com Under different conditions or with stronger reducing protocols, the ketone can be fully reduced to a methylene (B1212753) group (CH₂), yielding the parent thioxanthene ring system. tandfonline.com This reduction is presumed to proceed through a ketyl radical intermediate. tandfonline.com

Photochemical Reactivity and Stability Studies

Derivatives of this compound have demonstrated significant utility as photosensitizers and photoredox catalysts, particularly in polymerization reactions. researchgate.netacs.org These compounds can initiate both cationic and free-radical photopolymerization when used in combination with other reagents, such as iodonium (B1229267) salts. acs.org

The general mechanism involves the thioxanthone derivative absorbing light, which promotes it to an excited state. From this excited state, it can transfer energy to an acceptor molecule, such as bis(4-t-butylphenyl)-iodonium hexafluorophosphate, initiating the polymerization process. acs.org The efficiency of this process is influenced by the absorption properties of the thioxanthone derivative. researchgate.net For instance, in bimolecular photoinitiating systems, thioxanthone-based compounds can effectively sensitize iodonium salts for the polymerization of monomers like epoxides (cationic) and acrylates (free-radical). acs.org

The introduction of different functional groups onto the thioxanthone skeleton can significantly alter its electrochemical properties, which is a key factor in its catalytic activity. Modifying the thioxanthen-9-one (B50317) structure with an amine moiety, for example, can lead to a notable decrease in the oxidation potential, enhancing its role as an electron donor in photoinitiator systems. acs.org

Table 1: Electrochemical Properties of Thioxanthone Derivatives

| Compound | Oxidation Potential (Eox vs Ag/AgCl) |

|---|---|

| Thioxanthen-9-one (TX) | 1765 mV |

| 2,4-Diethyl-9H-thioxanthen-9-one (DETX) | 1675 mV |

| Amine-modified Thioxanthones | ~1000 mV |

This table illustrates how structural modification of the thioxanthone core can significantly lower the oxidation potential, enhancing its function in photoredox catalysis. Data sourced from studies on related thioxanthone derivatives. acs.org

The photochemical activity of this compound is governed by the dynamics of its electronically excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the sulfur atom, which enhances spin-orbit coupling, thioxanthones typically undergo rapid and efficient intersystem crossing (ISC) from the initial excited singlet state to a lower-energy, longer-lived triplet state (T₁). researchgate.netchemrxiv.org

Reaction Kinetics and Mechanistic Pathways Elucidation

The kinetics of reactions involving this compound derivatives are closely linked to their spectroscopic properties. Studies on related compounds have shown that photopolymerization rates often correlate with the absorption maxima (λmax) and molar extinction coefficients of the thioxanthone photosensitizer. researchgate.net The kinetics of such polymerization processes can be monitored in real-time using techniques like FT-IR spectroscopy. acs.org

The primary mechanistic pathway for its role as a photoinitiator can be summarized as follows:

Photoexcitation: The thioxanthone molecule absorbs light, transitioning to an excited singlet state (S₁).

Intersystem Crossing: It rapidly converts to the more stable excited triplet state (T₁).

Hydrogen Abstraction or Electron Transfer: The excited triplet state can then interact with other molecules. One common pathway is the abstraction of a hydrogen atom from a suitable donor, such as a solvent or a co-initiator like a tertiary amine. researchgate.net This generates a ketyl radical from the thioxanthone and a new radical from the hydrogen donor. Alternatively, in photoredox catalysis, it can engage in an electron transfer process with a species like an iodonium salt. acs.org

Investigation of Intermediate Species in Reactions

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. For thioxanthone derivatives, flash photolysis is a powerful technique for observing these short-lived species. researchgate.net

Micro-second flash photolysis studies have confirmed the formation of a ketyl radical as a key intermediate. researchgate.net This transient species is generated when the lowest excited triplet state of the thioxanthone abstracts a hydrogen atom from the solvent or another hydrogen donor. researchgate.net The ketyl radical has a distinct transient absorption spectrum that allows for its identification. researchgate.net

Furthermore, when these reactions are carried out in the presence of a tertiary amine co-initiator, a new, longer-wavelength transient absorption is often produced. researchgate.net This is indicative of a different intermediate species, likely resulting from an electron transfer from the amine to the excited thioxanthone, forming a radical ion pair. This observation is crucial for understanding the detailed mechanism of amine-mediated redox photopolymerization processes. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic characteristics of molecules. For thioxanthone derivatives, these methods have been instrumental in understanding their photophysical and photochemical behavior.

Molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic transitions and reactivity of thioxanthones. In the parent thioxanthone molecule, the HOMO and LUMO are key to its function as a photosensitizer. researchgate.net Studies on various thioxanthone derivatives show that the distribution and energies of these frontier orbitals can be significantly influenced by the nature and position of substituents on the thioxanthene (B1196266) core. nih.gov

TD-DFT calculations have been successfully employed to predict the electronic absorption spectra and other spectroscopic parameters of thioxanthone derivatives. These computational approaches can accurately forecast the energies of excited states, which is crucial for designing photosensitizers with specific absorption characteristics. acs.org For instance, in a study on 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide, TD-DFT was used to interpret the electronic absorption spectra of the neutral molecules and their radical anions and dianions formed during electrochemical reduction. rsc.org

While a detailed spectroscopic prediction for 9-Oxo-9H-thioxanthene-4-carboxylic acid is not documented, it is known that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. The carboxylic acid group at the 4-position would likely modulate the electronic transitions, and TD-DFT would be the method of choice to predict these changes with high accuracy.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. For this compound, conformational analysis would primarily focus on the orientation of the carboxylic acid group relative to the planar thioxanthene ring. The rotation around the single bond connecting the carboxyl group to the aromatic ring would have different energy minima corresponding to specific spatial arrangements. While specific studies on this molecule are lacking, research on related structures often involves geometry optimization using methods like DFT to find the most stable conformation (the global energy minimum) before further property calculations are performed. nih.gov

Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is a powerful technique for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates. Thioxanthones are known to participate in various photochemical reactions, acting as photocatalysts. rsc.org For example, DFT calculations have been used to model the complex formation between a chiral thioxanthone-based photosensitizer and a carboxylic acid substrate in an enantioselective photocycloaddition. nih.gov These models help in understanding the binding interactions and how they influence the reaction's stereochemical outcome.

For this compound, computational modeling could be applied to understand its reactivity in various chemical transformations, such as its participation in radical reactions or its synthesis via intramolecular cyclization. researchgate.netmdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. For thioxanthone derivatives, MD simulations have been used to study their interaction with biological macromolecules. For instance, MD simulations, in conjunction with molecular docking, were used to investigate the binding of dihydroxythioxanthone derivatives to tyrosine kinase receptors, suggesting their potential as anticancer agents. researchgate.net

In the case of this compound, MD simulations could be employed to study its aggregation behavior in solution, its interaction with solvents, or its binding to target proteins, which would be particularly relevant for understanding its biological activity or material properties.

Structure-Property Relationship Predictions through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While QSAR studies have been performed on various classes of heterocyclic compounds, including thiophene (B33073) carboxamide and xanthene derivatives, jetir.orgacs.org a specific QSAR study dedicated to this compound is not available.

However, the principles of QSAR could be applied to a series of substituted thioxanthone carboxylic acids to develop predictive models for properties such as photosensitizing efficiency, antioxidant capacity, or anticancer activity. nih.gov Such studies rely on calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and using statistical methods to build a correlative model.

Biological Activity Studies: in Vitro Models and Mechanistic Investigations

In Vitro Antiproliferative and Cytotoxicity Assays in Cell Lines

Currently, there is no specific information available from in vitro studies regarding the antiproliferative and cytotoxic effects of 9-Oxo-9H-thioxanthene-4-carboxylic acid on various cell lines.

Identification of Sensitive Cell Lines and Dose-Response Profiling

Detailed studies identifying specific cancer cell lines that are sensitive to this compound, along with their corresponding dose-response profiles, have not been reported in the available scientific literature.

Mechanistic Studies of Cell Death Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

Mechanistic investigations into the pathways of cell death, such as the induction of apoptosis or cell cycle arrest, that might be triggered by this compound have not been documented.

Enzyme Inhibition and Receptor Binding Studies (in vitro)

While a related isomer, 9-Oxo-9H-thioxanthene-3-carboxylic acid, has been noted for its inhibitory effects on enzymes involved in energy metabolism, specific data regarding the enzyme inhibition or receptor binding capabilities of this compound is not available.

Identification of Molecular Targets

The specific molecular targets with which this compound may interact have not been identified in the current body of research.

Elucidation of Binding Modes and Interaction Sites

There is no available information elucidating the binding modes and specific interaction sites of this compound with any potential molecular targets.

Antioxidant and Anti-inflammatory Activity Assessments (in vitro)

Direct in vitro assessments of the antioxidant and anti-inflammatory properties of this compound are not present in the available scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new and more potent drug candidates. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effects of these modifications on its biological activity.

The design and synthesis of analogs of this compound are centered around the modification of the core thioxanthene (B1196266) scaffold. A common strategy involves the introduction of various substituents at different positions on the aromatic rings and modifications of the carboxylic acid group to explore the chemical space and identify key structural features for biological activity.

One synthetic approach to generate analogs involves the preparation of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which are structurally related to the thioxanthene target. This process starts with the synthesis of 2-(2-nitrophenoxy)benzoic acid, which is then cyclized to form nitro-9H-xanthen-9-one. Subsequent reduction of the nitro group yields the corresponding amino-9H-xanthen-9-one. Finally, this amino intermediate is reacted with various substituted benzenesulfonyl chlorides to produce a library of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives. nih.gov While this synthesis is for the xanthone (B1684191) bioisostere, similar strategies can be envisioned for the thioxanthene series.

Another patented method describes the synthesis of thioxanthone-4-carboxylic acid derivatives for use as photoinitiators. The process involves the condensation of an o-mercaptobenzoic acid with a halobenzoic acid to form a diaryl sulfide (B99878), which is then cyclized to the thioxanthone core. The carboxylic acid moiety can be further derivatized to esters and amides, providing a route to a variety of analogs. google.com

The in vitro antiproliferative activity of a series of these xanthone derivatives was evaluated against several cancer cell lines. The results, summarized in the table below, indicate that the nature and position of the substituent on the benzenesulfonamide (B165840) ring significantly influence the anticancer activity. For instance, the 4-methoxy derivative exhibited potent activity against multiple cell lines. nih.gov Furthermore, pentafluorinated derivatives showed higher antiproliferative activity than the standard drug doxorubicin (B1662922) against certain leukemia and breast cancer cell lines. nih.gov These findings suggest that electronic and steric properties of the substituents play a critical role in the biological activity.

Table 1: In Vitro Antiproliferative Activity of Substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides nih.gov

| Compound | Substituent | Cell Line (MDA-MB-231) IC₅₀ (µM) | Cell Line (T-47D) IC₅₀ (µM) | Cell Line (SK-N-MC) IC₅₀ (µM) |

| 5a | 2,3,4,5,6-pentafluoro | >100 | >100 | >100 |

| 5i | 4-methoxy | 15.4 ± 1.2 | 19.8 ± 2.1 | 22.3 ± 1.8 |

| 6a | 2,3,4,5,6-pentafluoro (different scaffold isomer) | 12.5 ± 1.1 | 18.7 ± 1.5 | 25.1 ± 2.3 |

| Etoposide (Standard) | - | 2.1 ± 0.2 | 3.5 ± 0.3 | 4.1 ± 0.4 |

Data is for xanthone derivatives, which are structurally similar to the thioxanthene compounds of interest.

DNA/Protein Binding Interaction Studies (in vitro)

The mechanism of action of many therapeutic agents involves direct interaction with biological macromolecules such as DNA and proteins. In vitro binding studies are therefore essential to elucidate the molecular targets of this compound and its derivatives.

While direct studies on this compound are limited, research on a structurally related compound, 2-thioxanthone acetic acid, provides valuable insights into potential DNA binding modes. Spectrophotometric and fluorescence spectroscopy studies on the interaction of 2-thioxanthone acetic acid with calf thymus DNA (ct-DNA) have been conducted. doi.org These studies revealed a hypochromic effect in the UV-Vis absorption spectrum upon addition of ct-DNA, which is indicative of an interaction. doi.org

The binding constant (Kb) for the interaction of 2-thioxanthone acetic acid with ct-DNA was determined to be 6 x 10³ L mol⁻¹, suggesting a moderate binding affinity. doi.org Further experiments, including fluorescence quenching and viscosity measurements, suggested that the binding occurs via an electrostatic interaction followed by groove binding. doi.org

Table 2: DNA Binding Parameters for 2-Thioxanthone Acetic Acid doi.org

| Parameter | Value | Method |

| Binding Constant (Kb) | 6 x 10³ L mol⁻¹ | UV-Vis Spectroscopy |

| Binding Mode | Electrostatic interaction and Groove Binding | Spectrophotometry and Viscosity Measurements |

Data is for 2-thioxanthone acetic acid, an isomer of the primary compound of interest.

Studies on other aryl carboxylic acid derivatives have shown that they can bind to proteins like human serum albumin (HSA), primarily at the benzodiazepine (B76468) site. The binding affinity is influenced by the lipophilicity of the molecule, with longer carbon chain substituents and halogen substitutions on the aromatic rings enhancing the binding. This suggests that this compound, with its aromatic and carboxylic acid features, may also interact with serum albumin, which could influence its pharmacokinetic properties.

Applications in Academic Research and As a Versatile Building Block

Role as a Synthetic Intermediate for Novel Heterocyclic Systems

The structure of 9-Oxo-9H-thioxanthene-4-carboxylic acid is an ideal starting point for the synthesis of more complex heterocyclic architectures. The carboxylic acid can be readily converted into other functional groups, such as acid chlorides or esters, which can then undergo a variety of cyclization reactions.

The thioxanthone nucleus is a recognized pharmacophore found in compounds with a broad spectrum of biological activities, including anticancer, antischistosomal, and antiviral properties. nih.goveurekaselect.com The 4-carboxylic acid derivative serves as a key intermediate for creating novel analogs with enhanced or modified bioactivity.

Researchers have synthesized libraries of thioxanthone derivatives to explore their therapeutic potential. For instance, novel thioxanthone l-rhamnopyranosides have been designed and synthesized, demonstrating significant in vitro cytotoxicity against various tumor cell lines and inhibitory activity against topoisomerase I, a crucial enzyme in DNA replication. rsc.org In another study, trifluoromethyl thioxanthone analogues were coupled with cysteine to create compounds with both anticancer and lipase-inhibiting properties. mdpi.com One such derivative, a tetracyclic thioxanthene (B1196266), was found to accumulate inside cancer cells as a bright fluorescent dye, opening possibilities for its use as a theranostic agent—a compound that combines therapeutic and diagnostic functions. researchgate.net The 4-carboxylic acid group is an ideal anchor point for attaching such sugar moieties, amino acids, or other pharmacologically active groups to the thioxanthone core, allowing for the systematic exploration of structure-activity relationships.

Table 1: Examples of Bioactive Thioxanthone Derivatives

| Derivative Class | Target/Activity | Research Finding |

|---|---|---|

| Thioxanthone rhamnopyranosides | Cytotoxicity, Topoisomerase I inhibition | Showed wide in vitro cytotoxicity against 12 tumor cell lines and potent inhibition of topoisomerase I. rsc.org |

| Trifluoromethyl thioxanthone-cysteine conjugates | Anticancer, Lipase (B570770) inhibition | Demonstrated moderate inhibition of pancreatic lipase and cytotoxic effects. mdpi.com |

| Tetracyclic thioxanthenes | Antitumor, Theranostics | Exhibited human tumor cell growth inhibition and acted as an intracellular fluorescent dye. researchgate.net |

One of the most significant applications of this compound and its derivatives is in the field of polymer chemistry, particularly as photoinitiators. Photoinitiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. The thioxanthone core is highly efficient at absorbing UV and visible light.

By converting the carboxylic acid to an ester, such as in thioxanthone-4-carboxylates, researchers have developed highly effective photoinitiators. acs.org These compounds are used in photopolymerization to produce coatings, inks, and packaging materials. acs.org A key advantage of using this building block is the ability to create polymeric or macromolecular photoinitiators. researchgate.netacs.org Unlike small-molecule initiators, which can migrate out of the cured polymer—a significant concern for food and medical packaging—polymeric photoinitiators are locked into the polymer network, resulting in low migration and low volatility. acs.orgrsc.org

Derivatives of thioxanthone are used in both free-radical and cationic polymerizations and are effective with modern light sources like visible light LEDs. acs.orgacs.orgresearchgate.net They have been successfully employed in advanced applications like two-photon polymerization (3D nanoprinting), where their unique photophysical properties allow for the creation of complex three-dimensional nanostructures. acs.orgpurdue.edu

Table 2: Applications of Thioxanthone Derivatives in Polymer Science

| Application Area | Derivative Type | Key Advantage |

|---|---|---|

| UV/Visible Light Curing | Thioxanthone-4-carboxylates | High photoinitiation efficiency for inks, coatings. acs.org |

| Low-Migration Packaging | Polymeric side-chain thioxanthones | Covalently bound to the polymer, preventing migration. researchgate.net |

| Heterogeneous Catalysis | Microporous thioxanthone polymers | Easily separable and reusable for multiple polymerization cycles. acs.org |

| 3D Nanoprinting | Substituted thioxanthones | High two-photon absorption cross-sections for precise nanolithography. acs.orgpurdue.edu |

Development of Fluorescent Probes and Sensors

The thioxanthone core is inherently fluorescent, and its emission properties can be sensitive to the local environment. acs.org This makes this compound a promising platform for the development of fluorescent probes and sensors. The carboxylic acid group can be used as a chemical handle to attach a "recognition unit"—a group that selectively interacts with a specific analyte (e.g., a metal ion, a reactive oxygen species, or a biothiol). nih.govrsc.org Upon binding of the analyte to the recognition unit, the electronic structure of the entire molecule is altered, leading to a detectable change in the fluorescence signal (e.g., an increase or decrease in intensity, or a shift in color).

While many fluorescent probes are based on other scaffolds, the principles are directly applicable. For example, a tetracyclic derivative of thioxanthone was observed to act as a fluorescent marker within cancer cells, highlighting the potential of this scaffold in bio-imaging. researchgate.net The development of thioxanthone-based probes is an active area of research, leveraging the chromophore's favorable photophysical properties for sensing applications.

Integration into Photorefractive and Optoelectronic Materials

Beyond photoinitiation, the electronic properties of the thioxanthone scaffold make it suitable for use in advanced optoelectronic materials. This includes photorefractive materials and organic light-emitting diodes (OLEDs).

Photorefractive materials change their refractive index in response to light, an effect useful for optical data storage and processing. A pseudo-photorefractive effect was observed in materials made from polyacrylates containing a 9-oxo-9H-thioxanthene-10,10-dioxide moiety, a close derivative of the title compound. researchgate.net In these systems, the thioxanthene unit acts as an electron-transporting component, and its charge-transfer interactions are crucial for establishing the photorefractive effect. researchgate.netdocumentsdelivered.com

In the field of OLEDs, thioxanthone derivatives have been developed as highly efficient emitters that utilize a mechanism called thermally activated delayed fluorescence (TADF). acs.org By combining a thioxanthone acceptor unit with a carbazole (B46965) donor unit, researchers have created molecules where the emission color can be tuned from blue to green and yellow. acs.org These materials have achieved high external quantum efficiencies (over 13%) in OLED devices, demonstrating their potential for next-generation displays and lighting.

Contribution to New Methodologies in Organic Synthesis

The importance of the thioxanthone scaffold has driven chemists to develop better ways to synthesize it. This compound and its parent structure are central to these efforts. Traditional syntheses often required harsh conditions, such as strong acids or high temperatures.

More recently, elegant and efficient new methods have been reported. One notable advancement is the synthesis of thioxanthones through the coupling of arynes with ortho-heteroatom-substituted benzoates, such as methyl thiosalicylate. nih.gov This method proceeds under milder conditions and offers a general route to a variety of thioxanthone derivatives. nih.gov Another innovative strategy involves a sequence of deprotometalation, iodolysis, and copper-catalyzed C-N bond formation to introduce amino groups onto the thioxanthone ring system, providing access to derivatives that were previously difficult to prepare. researchgate.net These methodological advancements simplify the synthesis of this important heterocyclic core, making its diverse applications more accessible.

Future Research Directions and Unexplored Academic Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for the thioxanthone core often rely on classical methods that may involve harsh conditions or generate significant waste. For instance, traditional preparations include the reaction of o-mercaptobenzoic acid with aromatic compounds in concentrated sulfuric acid or the cyclization of diaryl thioethers using reagents like polyphosphoric acid. google.comresearchgate.net A key future direction is the development of greener, more efficient synthetic protocols.

Future research should focus on:

Catalytic C-H Activation/Annulation: Exploring transition-metal-catalyzed reactions that can directly couple aryl C-H bonds with sulfur-containing precursors would represent a highly atom-economical approach, avoiding the pre-functionalization of starting materials.

Photocatalytic Synthesis: Leveraging visible-light photocatalysis, a field where thioxanthones themselves are active acs.org, to construct the core scaffold could offer mild and environmentally benign reaction conditions.

Flow Chemistry: Implementing continuous flow synthesis could improve reaction efficiency, safety, and scalability while minimizing solvent usage and by-product formation compared to batch processing.

Biocatalysis: Investigating enzymatic pathways for the key bond-forming steps could provide a highly selective and sustainable alternative to traditional chemical synthesis.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Thioxanthone derivatives have shown promise as anticancer agents, with studies suggesting they can act as tyrosine kinase inhibitors or modulators of efflux pumps like P-glycoprotein (P-gp). researchgate.net However, a detailed molecular-level understanding of these interactions is often preliminary and based heavily on computational models.

Future academic pursuits should include:

Structural Biology: Obtaining co-crystal structures of 9-Oxo-9H-thioxanthene-4-carboxylic acid or its active derivatives bound to their biological targets (e.g., EGFR, PDGFR kinases) would provide definitive evidence of the binding mode and guide the rational design of more potent and selective inhibitors. researchgate.net

Advanced Molecular Dynamics (MD) Simulations: Employing enhanced sampling MD techniques to explore the conformational dynamics of the ligand-protein complex can reveal key transient states and allosteric effects that are not apparent in static docking models. researchgate.net

Biophysical Techniques: Using methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or NMR spectroscopy to precisely quantify the thermodynamics and kinetics of binding, which is crucial for understanding the structure-activity relationship (SAR).

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The reactivity of the this compound scaffold has been primarily explored through modifications of the carboxylic acid group or nucleophilic aromatic substitution on activated rings. google.comresearchgate.net There is significant scope to uncover new reactivity and expand the accessible chemical space.

Key areas for exploration are:

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the thioxanthenone core would enable the rapid diversification of lead compounds at a late stage in the synthesis, allowing for fine-tuning of properties without re-designing the entire synthetic route.

Carboxylic Acid as a Directing Group: Utilizing the carboxylic acid moiety as an ortho-directing group in transition-metal-catalyzed reactions could unlock novel substitution patterns on the aromatic ring that are otherwise difficult to access.

Derivatization for Probes and Conjugates: The carboxylic acid handle is ideal for conjugation. unl.eduthermofisher.com Future work could focus on creating sophisticated chemical biology tools, such as attaching the scaffold to fluorescent dyes, biotin (B1667282) tags, or specific cell-targeting ligands to study its mechanism of action in living systems. nih.gov

Applications in Emerging Fields of Chemical Biology and Materials Science

Thioxanthone derivatives are well-established as efficient photoinitiators for polymerization. acs.orgresearchgate.net However, their unique photophysical and electronic properties suggest they could be valuable in other advanced applications.

Unexplored avenues include:

Photodynamic Therapy (PDT): The ability of the thioxanthone core to act as a photosensitizer could be harnessed for PDT. Derivatives could be designed to selectively accumulate in tumor cells and, upon irradiation with light, generate reactive oxygen species to induce cell death.

Organic Electronics: The fused aromatic structure is characteristic of organic semiconductors. Research into the electroluminescent properties of this compound derivatives could lead to their use in organic light-emitting diodes (OLEDs) or other electronic devices.

Fluorescent Chemosensors: The fluorescence of the thioxanthene (B1196266) scaffold can be sensitive to its local environment. By introducing specific binding moieties, derivatives could be developed as selective turn-on or turn-off fluorescent sensors for metal ions, anions, or biologically relevant small molecules.

Utilization of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov Applying these computational tools to the thioxanthenone class offers a powerful strategy to accelerate research and development. researchgate.netfrontiersin.org

Future research directions involving AI/ML:

Generative Models for De Novo Design: Training generative adversarial networks (GANs) or variational autoencoders (VAEs) on known libraries of thioxanthones and other bioactive molecules to design novel derivatives of this compound with optimized predicted activity and drug-like properties.

Predictive QSAR and ADMET Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives against various targets. mdpi.com Furthermore, creating ML models to accurately forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize candidates with a higher probability of success in clinical development. researchgate.net

Reaction Prediction and Synthesis Planning: Using AI tools to predict the outcomes of novel chemical reactions or to devise optimal, multi-step synthetic routes to complex thioxanthone targets, potentially accelerating the discovery of more sustainable synthetic pathways mentioned in section 8.1.

Q & A

Q. What are the recommended methods for synthesizing and purifying 9-Oxo-9H-thioxanthene-4-carboxylic acid?

Methodological Answer: Synthesis typically involves condensation reactions of substituted thioxanthene precursors with carboxylic acid derivatives. For example, thiourea intermediates (e.g., 1-benzyl-3-(9-triptycyl)-thiourea) can be used to introduce the thioxanthene backbone, followed by oxidation to form the 9-oxo group . Purification often employs recrystallization using polar aprotic solvents (e.g., DMF or ethanol-water mixtures) to isolate high-purity crystals. Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is recommended for removing byproducts .

Q. How can researchers analytically characterize this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>97% as per industrial standards) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm structural features (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) verifies the molecular ion peak at m/z 239.02 [M–H]⁻ .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

Methodological Answer: Stability studies should be conducted under controlled conditions:

- pH Stability : Perform accelerated degradation tests in buffers (pH 3–9) at 40°C for 72 hours. HPLC monitoring reveals decomposition at extremes (pH < 3 or >7), forming 9-H-thioxanthene derivatives .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO and NOₓ gases .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as UV exposure promotes oxidation of the thioxanthene ring .

Q. How can contradictory data in pharmacological studies (e.g., receptor binding vs. cytotoxicity) be resolved?

Methodological Answer: Contradictions often arise from impurities or isomerization. Mitigation strategies include:

- Isomer Purity Checks : Use chiral HPLC to separate enantiomers (e.g., 4-oxo vs. 2-oxo isomers), which may exhibit divergent biological activities .

- Batch Consistency : Compare multiple synthesis batches via LC-MS to identify trace contaminants (e.g., residual solvents or thiourea byproducts) .

- Dose-Response Curves : Validate receptor binding assays with cytotoxicity controls (MTT assays) to distinguish specific activity from nonspecific toxicity .

Q. What methodologies are recommended for evaluating the compound’s toxicity in preclinical models?

Methodological Answer:

- In Vitro : Use human hepatocyte cultures (e.g., HepG2 cells) to assess metabolic toxicity via ATP depletion assays and CYP450 inhibition screening .

- In Vivo : Acute oral toxicity studies in rodents (OECD 423 guidelines) classify the compound as Category 4 (LD₅₀ > 500 mg/kg), with histopathology focusing on liver and kidney damage .

- Ecotoxicity : Follow OECD 201/202 guidelines for algal and Daphnia magna assays, noting low bioaccumulation potential (log P = 1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products